molecular formula C11H12ClN3S B7734868 1-[(Z)-(3-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea

1-[(Z)-(3-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea

Cat. No.: B7734868
M. Wt: 253.75 g/mol
InChI Key: LZLXELDHBTYUHZ-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Z)-(3-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea is a synthetic organic compound characterized by the presence of a chlorophenyl group, a methylideneamino linkage, and a prop-2-enylthiourea moiety

Preparation Methods

The synthesis of 1-[(Z)-(3-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea typically involves the reaction of 3-chlorobenzaldehyde with allylthiourea under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The mixture is refluxed for several hours, leading to the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-[(Z)-(3-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles, such as amines or thiols. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents.

Scientific Research Applications

1-[(Z)-(3-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[(Z)-(3-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes .

Comparison with Similar Compounds

1-[(Z)-(3-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea can be compared with other similar compounds, such as:

    1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring, which can lead to variations in its chemical and biological properties.

    1-[(Z)-(4-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea: Another isomer with the chlorine atom in the para position, which may exhibit different reactivity and biological activity

Properties

IUPAC Name

1-[(Z)-(3-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3S/c1-2-6-13-11(16)15-14-8-9-4-3-5-10(12)7-9/h2-5,7-8H,1,6H2,(H2,13,15,16)/b14-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLXELDHBTYUHZ-ZSOIEALJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NN=CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=S)N/N=C\C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.